Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361609-34-7
VCID: VC4346416
InChI: InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11+;/m0./s1
SMILES: CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl
Molecular Formula: C11H22ClFN2O2
Molecular Weight: 268.76

Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride

CAS No.: 2361609-34-7

Cat. No.: VC4346416

Molecular Formula: C11H22ClFN2O2

Molecular Weight: 268.76

* For research use only. Not for human or veterinary use.

Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride - 2361609-34-7

Specification

CAS No. 2361609-34-7
Molecular Formula C11H22ClFN2O2
Molecular Weight 268.76
IUPAC Name tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11+;/m0./s1
Standard InChI Key TWHYVBMVEBYSQS-IBYXRORRSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl

Introduction

Structural and Stereochemical Features

The compound features a cyclopentane ring substituted at the 1- and 3-positions with fluorine and amino groups, respectively. The stereochemistry is defined as (1R,3S), ensuring specific spatial arrangements critical for interactions with biological targets. The tert-butyl carbamate group protects the amine during synthetic steps, while the fluorine atom influences electronic properties and metabolic stability .

Stereochemical Analysis

The (1R,3S) configuration introduces a trans relationship between the fluorine and amino groups, as confirmed by X-ray crystallography in analogous fluorocyclopentylamines . This arrangement minimizes steric hindrance and optimizes hydrogen-bonding capabilities, which are essential for receptor binding in drug candidates.

Spectroscopic Characterization

Key spectroscopic data for related compounds include:

  • ¹H NMR: Peaks at δ 1.31–4.77 ppm correspond to cyclopentyl protons, tert-butyl groups, and carbamate linkages .

  • LCMS: Molecular ion peaks at m/z 285.0–473.0 [M+H]⁺ align with intermediates in similar synthetic routes .

Synthetic Methodologies

The synthesis of tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate hydrochloride involves multi-step sequences, including fluorination, amine protection, and salt formation. Below, we outline critical steps derived from analogous protocols.

Fluorination of Cyclopentyl Precursors

Enantioselective fluoride ring-opening of aziridines, catalyzed by (R,R)-(salen)Co complexes, provides access to β-fluoroamines. For example, PhCOF and HFIP in tert-butyl methyl ether (TBME) yield fluorinated products with up to 97% enantiomeric excess (ee) . Applied to cyclopentene oxides or aziridines, this method could generate the 1-fluoro substituent in the target compound.

Table 1: Fluorination Reaction Conditions

CatalystSolventFluoride SourceTemperatureYield (%)ee (%)
(R,R)-(salen)CoTBMEPhCOF23°C63–8078–97

Amine Protection and Carbamate Formation

3-Aminocyclopentanol hydrochloride derivatives are common starting materials. In one protocol, 3-aminocyclopentanol hydrochloride reacts with ethyl 4,6-dichloronicotinate in DMA using DIPEA as a base, yielding 69% of a nicotinate intermediate . Transposed to the target compound, a similar coupling could install the carbamate group.

Table 2: Carbamate Coupling Reactions

Starting MaterialReagentBaseSolventTemperatureYield (%)
3-Aminocyclopentanol HClEthyl 4,6-dichloronicotinateDIPEADMA100°C69

Salt Formation

The final hydrochloride salt is obtained by treating the free amine with HCl in methanol or dichloromethane, as demonstrated in the purification of 3-aminocyclopentanol hydrochloride .

Applications in Medicinal Chemistry

Fluorinated cyclopentylamines are prized for their role in kinase inhibitors, protease antagonists, and CNS therapeutics. The fluorine atom enhances bioavailability and resistance to oxidative metabolism, while the rigid cyclopentane scaffold improves target selectivity .

Case Study: Kinase Inhibitor Development

A related compound, ethyl 6-chloro-4-((3-hydroxycyclopentyl)amino)nicotinate, showed promise in kinase inhibition assays (LCMS m/z 285.0 [M+H]⁺) . By analogy, the target compound’s fluorine and carbamate groups could modulate binding affinity and pharmacokinetics in similar contexts.

Metabolic Stability

Fluorine’s electronegativity reduces electron density at adjacent carbons, slowing cytochrome P450-mediated oxidation. This property is critical for extending the half-life of drug candidates .

Challenges and Optimization Strategies

Stereochemical Control

Achieving high enantiomeric excess requires precise catalyst design. The (R,R)-(salen)Co system proved effective for aziridine fluorination (up to 97% ee) , but cyclopentane systems may necessitate modified ligands or reaction conditions.

Yield Improvements

Low yields in carbamate couplings (e.g., 38% with HATU/DMF) highlight the need for optimized activating agents or solvent systems. Microwave-assisted synthesis or flow chemistry could enhance efficiency.

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